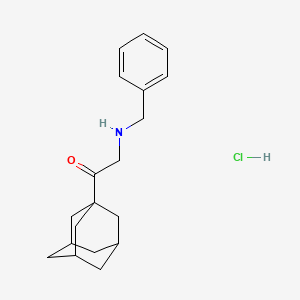![molecular formula C22H22N2O3S B4890523 N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4890523.png)
N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTC is a synthetic compound that belongs to the class of thiophene carboxamides. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is known to inhibit the activity of various enzymes and proteins, including histone deacetylases (HDACs) and tropomyosin receptor kinase B (TrkB). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition by N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide leads to the induction of apoptosis in cancer cells. TrkB is a protein that is involved in synaptic plasticity and neuronal survival, and its inhibition by N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide leads to the modulation of synaptic transmission.
Biochemical and Physiological Effects:
N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, modulation of synaptic transmission, and inhibition of angiogenesis. N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages as a tool for scientific research, including its high potency, selectivity, and low toxicity. However, N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide also has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One potential direction is the development of new derivatives of N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide with improved solubility and efficacy. Another direction is the investigation of the role of N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in the regulation of epigenetic modifications, which could lead to the identification of new targets for cancer therapy. Additionally, the use of N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide as a tool for studying synaptic plasticity and neuronal survival could lead to the development of new therapies for neurological disorders.
Métodos De Síntesis
N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been synthesized using various methods. One of the most commonly used methods is the reaction between 2-aminothiophene and 3-(3-butoxybenzoyl) aniline in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide as a white solid, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been used as a tool to study the role of certain proteins in synaptic transmission. In drug discovery, N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Propiedades
IUPAC Name |
N-[3-[(3-butoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-3-12-27-19-10-4-7-16(14-19)21(25)23-17-8-5-9-18(15-17)24-22(26)20-11-6-13-28-20/h4-11,13-15H,2-3,12H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUOQIFFHYNUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(3-butoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)
![(3R*,4R*)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4890459.png)


![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)
![1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)


![4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B4890508.png)
![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)